molecular formula C21H19N5O2S B2613675 N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1203291-07-9

N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B2613675
CAS No.: 1203291-07-9
M. Wt: 405.48
InChI Key: LRCHRPHEFFVZGH-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a benzothiazole ring, a furan ring, a pyridazine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole ring, followed by the introduction of the furan and pyridazine rings through various coupling reactions. The final step usually involves the formation of the piperidine ring and the carboxamide group under specific reaction conditions such as temperature, pressure, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its ability to interact with biological targets makes it a promising compound for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, furan derivatives, and pyridazine derivatives. These compounds share structural similarities and may exhibit comparable properties.

Uniqueness

What sets N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide apart is its unique combination of multiple heterocyclic rings, which can confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c27-20(23-21-22-16-4-1-2-6-18(16)29-21)14-9-11-26(12-10-14)19-8-7-15(24-25-19)17-5-3-13-28-17/h1-8,13-14H,9-12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCHRPHEFFVZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3S2)C4=NN=C(C=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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